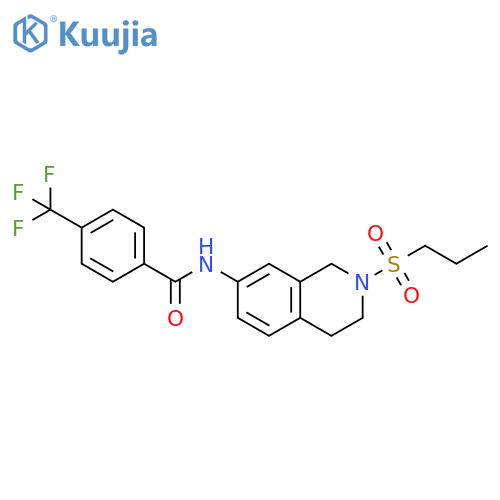Cas no 954707-99-4 (N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide)

954707-99-4 structure
商品名:N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide
N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide
- Benzamide, N-[1,2,3,4-tetrahydro-2-(propylsulfonyl)-7-isoquinolinyl]-4-(trifluoromethyl)-
- N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- AKOS024645673
- N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide
- 954707-99-4
- F2391-1024
-
- インチ: 1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-9-14-5-8-18(12-16(14)13-25)24-19(26)15-3-6-17(7-4-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H,24,26)
- InChIKey: MLBHRUYMUKKMNJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCN(S(CCC)(=O)=O)C2)(=O)C1=CC=C(C(F)(F)F)C=C1
計算された属性
- せいみつぶんしりょう: 426.12249820g/mol
- どういたいしつりょう: 426.12249820g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 669
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.52±0.20(Predicted)
N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2391-1024-5μmol |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2391-1024-10μmol |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2391-1024-20μmol |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2391-1024-2μmol |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2391-1024-30mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2391-1024-40mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2391-1024-50mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2391-1024-3mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2391-1024-5mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2391-1024-100mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
954707-99-4 (N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide) 関連製品
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
